Cas no 34155-39-0 (2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine)

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
- 1,1-Dimethyl-2-pyrrolidin-1-ylethylamine
- 1-PyrrolidineethanaMine, a,a-diMethyl-
- 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine
- 2-methyl-1-pyrrolidin-1-ylpropan-2-amine
- 1,1-Dimethyl-2-pyrrolidin-1-yl-ethylamine
- 1-Pyrrolidineethanamine,a,a-dimethyl
- A875091
- 34155-39-0
- BS-37734
- Z1741966630
- BB 0255201
- 1,1-dimethyl-2-pyrrolidin-1-yl-ethylamine, AldrichCPR
- CHEMBL4593830
- HMS1704A14
- SCHEMBL372272
- MFCD05022422
- FT-0679064
- (1,1-dimethyl-2-pyrrolidin-1-ylethyl)amine
- MWBKOGAZOXPSCI-UHFFFAOYSA-N
- AKOS000314395
- CS-0001045
- a,a-Dimethyl-1-pyrrolidineethanamine 2HCl
- DTXSID70383332
- EN300-249941
- 2-methyl-1-pyrrolidinylprop-2-ylamine
- STK500811
- A,A-DIMETHYL-1-PYRROLIDINEETHANAMINE
- DB-068940
- G80473
-
- MDL: MFCD05022422
- Inchi: InChI=1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3
- InChI Key: MWBKOGAZOXPSCI-UHFFFAOYSA-N
- SMILES: CC(C)(CN1CCCC1)N
Computed Properties
- Exact Mass: 142.14700
- Monoisotopic Mass: 142.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
- XLogP3: 0.4
Experimental Properties
- Density: 0.923
- Boiling Point: 197.2°C at 760 mmHg
- Flash Point: 69.8°C
- Refractive Index: 1.484
- PSA: 29.26000
- LogP: 1.45770
- Vapor Pressure: 0.4±0.4 mmHg at 25°C
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 41
- Safety Instruction: 26-39
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM304501-1g |
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 1g |
$403 | 2021-08-18 | |
Enamine | EN300-249941-5.0g |
2-methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 5.0g |
$1134.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5687-10G |
2-methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 10g |
¥ 8,830.00 | 2023-04-13 | |
abcr | AB217228-1 g |
2-Methyl-1-(1-pyrrolidinyl)-2-propanamine; 95% |
34155-39-0 | 1 g |
€473.60 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1243776-1g |
1,1-DIMETHYL-2-PYRROLIDIN-1-YL-ETHYLAMINE |
34155-39-0 | 95% | 1g |
$525 | 2024-06-06 | |
Enamine | EN300-249941-1.0g |
2-methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 1.0g |
$362.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5687-1G |
2-methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 1g |
¥ 1,353.00 | 2023-04-13 | |
Enamine | EN300-249941-2.5g |
2-methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 2.5g |
$652.0 | 2024-06-19 | |
Alichem | A109008476-1g |
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine |
34155-39-0 | 95% | 1g |
$422.38 | 2023-09-02 | |
Fluorochem | 032208-250mg |
1,1-Dimethyl-2-pyrrolidin-1-yl-ethylamine |
34155-39-0 | 95% | 250mg |
£152.00 | 2022-03-01 |
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Related Literature
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Additional information on 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
Professional Introduction to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (CAS No. 34155-39-0)
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, identified by the CAS number 34155-39-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyrrolidine moiety linked to an amine-substituted propane backbone, has garnered attention due to its structural versatility and potential applications in drug discovery. The pyrrolidine ring, a six-membered heterocyclic structure containing nitrogen, is a common pharmacophore in medicinal chemistry, often contributing to binding affinity and metabolic stability in bioactive molecules.
The structural motif of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine positions it as a valuable intermediate in the synthesis of more complex pharmacological agents. Its amine functionality allows for further derivatization, enabling the creation of peptidomimetics, enzyme inhibitors, and other therapeutic candidates. The methyl group at the 2-position of the propane chain introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic properties such as solubility and bioavailability.
In recent years, the exploration of pyrrolidine derivatives has expanded significantly, driven by their role in modulating biological pathways relevant to neurological disorders, inflammation, and cancer. The compound CAS No. 34155-39-0 is no exception, as it serves as a building block for molecules designed to interact with specific targets. For instance, modifications of the pyrrolidine ring have been shown to enhance binding interactions with receptors or enzymes, thereby improving therapeutic efficacy.
One of the most compelling aspects of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is its potential in fragment-based drug design. Fragment-based approaches leverage small molecules like this one to identify lead compounds through high-throughput screening and structure-based drug design. The simplicity of its core structure makes it an attractive candidate for generating libraries of compounds that can be screened for biological activity. This strategy has been increasingly adopted in modern pharmaceutical research due to its efficiency and scalability.
Recent advancements in computational chemistry have further enhanced the utility of CAS No. 34155-39-0. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. By integrating experimental data with computational insights, scientists can refine their understanding of its mechanism of action and optimize its properties for therapeutic use. Such interdisciplinary approaches are critical in accelerating the development of novel therapeutics.
The synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine also benefits from modern synthetic methodologies. Catalytic processes and asymmetric reactions have enabled more efficient and sustainable production routes. These advancements not only reduce costs but also minimize environmental impact, aligning with global efforts toward green chemistry principles. The ability to produce this compound reliably and cost-effectively is essential for its widespread adoption in research and industry.
In the context of medicinal chemistry, CAS No. 34155-39-0 exemplifies how structural diversity can lead to novel pharmacological entities. Its incorporation into larger molecules has led to several promising candidates entering clinical trials or preclinical studies. For example, derivatives featuring additional functional groups have shown promise in treating conditions such as neurodegenerative diseases or autoimmune disorders. The ongoing investigation into its analogs underscores its importance as a scaffold for innovation.
The role of pyrrolidine derivatives in addressing unmet medical needs continues to evolve with each new study published. Researchers are increasingly leveraging computational tools to identify new applications for existing compounds like 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. By integrating machine learning algorithms with traditional pharmacophore modeling, scientists can uncover hidden potential within known structures, leading to faster discovery cycles and more targeted drug development.
As the pharmaceutical industry moves toward precision medicine, compounds like CAS No. 34155-39-0 become even more valuable due to their tunability and versatility. Whether used as a standalone therapeutic or as part of a larger molecular assembly, this compound represents a cornerstone of modern drug design strategies. Its continued study promises to yield insights that will shape future treatments across multiple therapeutic areas.
In conclusion,2-Methyl-1-(pyrrolidin-1-y l)propan -2-am ine (CAS No .34 155 -39 -0) stands out as a versatile and important compound in pharmaceutical chemistry . Its structural features , synthetic accessibility , and potential biological applications make it a cornerstone o f contemporary drug discovery efforts . As research progresses , we can expect further innovations stemming from this foundational molecule , contributing significantly t o advancements i n medicine . p >
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